N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
CAS No.: 1021208-08-1
Cat. No.: VC11936175
Molecular Formula: C18H15F3N2O2
Molecular Weight: 348.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021208-08-1 |
|---|---|
| Molecular Formula | C18H15F3N2O2 |
| Molecular Weight | 348.3 g/mol |
| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C18H15F3N2O2/c1-11(24)23-8-7-12-5-6-15(10-16(12)23)22-17(25)13-3-2-4-14(9-13)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25) |
| Standard InChI Key | XCRXNIMVPCRPGK-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
| Canonical SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide, reflects its dual heterocyclic and aromatic components. The indole moiety (2,3-dihydro-1H-indol-6-yl) is acetylated at the N1 position, while the benzamide group is substituted with a trifluoromethyl (-CF₃) group at the meta position2. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₂O₂ | 2 |
| Molecular Weight | 348.3 g/mol | 2 |
| CAS Number | 1021208-08-1 | 2 |
| SMILES Notation | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | 2 |
The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration5. The acetylated indole contributes to conformational rigidity, potentially improving target binding specificity7.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are pivotal for structural validation. Key spectral data include:
-
¹H NMR: Peaks at δ 2.15 ppm (acetyl methyl group), δ 3.20–3.50 ppm (methylene protons of dihydroindole), and δ 7.40–8.10 ppm (aromatic protons)2.
-
¹³C NMR: Signals for the carbonyl groups (C=O) appear at ~170 ppm, while CF₃ carbons resonate at ~125 ppm (q, J = 288 Hz)5.
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step reactions, typically starting with functionalization of the indole core:
-
Indole Acetylation: 2,3-Dihydro-1H-indol-6-amine is acetylated using acetic anhydride to yield 1-acetyl-2,3-dihydro-1H-indol-6-amine7.
-
Benzamide Coupling: The amine intermediate reacts with 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions, facilitated by a base like triethylamine2.
Key Reaction Conditions:
-
Temperature: 0–25°C (to minimize side reactions).
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Yield: 60–75% after purification via column chromatography25.
Analytical Validation
Purity (>95%) is confirmed via Reverse-Phase HPLC (C18 column, acetonitrile/water gradient). Mass spectrometry ([M+H]⁺ = 349.12 m/z) aligns with theoretical values2.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Solubility | 0.2 mg/mL in DMSO | Kinetic solubility assay2 |
| LogP (Partition Coefficient) | 3.8 ± 0.2 | Shake-flask method5 |
| Melting Point | 180–182°C | Differential Scanning Calorimetry7 |
The compound’s moderate lipophilicity (LogP = 3.8) suggests favorable membrane permeability, while limited aqueous solubility necessitates formulation optimization for in vivo studies5.
Comparative Analysis with Structural Analogues
| Compound | Key Structural Variation | Biological Activity |
|---|---|---|
| N-(1-Acetylindol-5-yl)-3-(trifluoromethyl)benzamide | Indole acetylated at C5 | Reduced Y2 affinity (IC₅₀ = 5.2 μM)3 |
| N-(1-Benzylpiperidin-4-yl)-3-(trifluoromethyl)benzamide | Piperidine substitution | Enhanced kinase inhibition (FLT3 IC₅₀ = 0.3 μM)13 |
The parent compound’s balance of Y2 receptor antagonism and kinase inhibition positions it as a versatile candidate for polypharmacology313.
Challenges in Research and Development
-
Metabolic Stability: Cytochrome P450-mediated oxidation of the indole ring necessitates structural modifications (e.g., fluorination)5.
-
Synthetic Complexity: Low yields in benzamide coupling steps (≤60%) require catalysis optimization (e.g., Pd-mediated cross-coupling)2.
Future Directions
-
Mechanistic Studies: Elucidate Y2 receptor binding via cryo-EM or X-ray crystallography3.
-
Prodrug Development: Mask the acetyl group with ester prodrugs to enhance oral bioavailability5.
-
In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation and cancer13.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume